![molecular formula C19H26FN3O4 B12993212 tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of a fluoro and hydroxy group on the phenyl ring, along with the triazaspiro structure, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Compound: This involves the cyclization of a suitable precursor to form the spiro linkage.
Introduction of Functional Groups: The fluoro and hydroxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone.
Reduction: The oxo group in the triazaspiro structure can be reduced to form a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. The presence of the fluoro group can be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, while the triazaspiro structure can provide a rigid framework for binding.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
What sets tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate apart from similar compounds is the presence of both fluoro and hydroxy groups on the phenyl ring, along with the triazaspiro structure. This combination of functional groups and structural features provides unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26FN3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
tert-butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C19H26FN3O4/c1-18(2,3)27-17(26)23-8-6-19(7-9-23)14(11-21-16(25)22-19)13-5-4-12(20)10-15(13)24/h4-5,10,14,24H,6-9,11H2,1-3H3,(H2,21,22,25) |
InChI Key |
SLQZFGMBIPFSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC(=O)N2)C3=C(C=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)
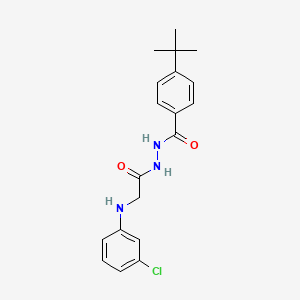
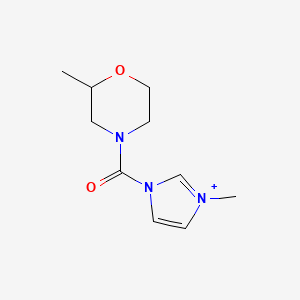

![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)
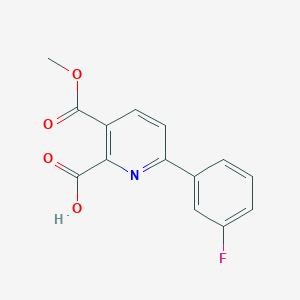
![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)
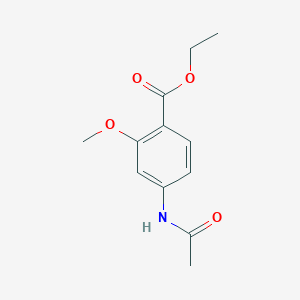
![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)

![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
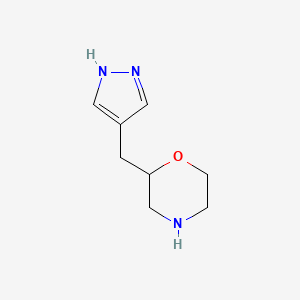
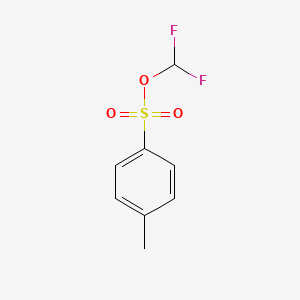
![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)
